molecular formula C15H19NO3 B1208188 1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone CAS No. 30418-51-0

1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone

Cat. No. B1208188
CAS RN: 30418-51-0
M. Wt: 261.32 g/mol
InChI Key: DJXZMJWCDITTEO-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone is a member of benzodioxoles.

Scientific Research Applications

Corrosion Inhibition

1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone and its derivatives have been studied for their potential as corrosion inhibitors. A study by Belghiti et al. (2018) found that these derivatives interact with iron surfaces, potentially offering effective corrosion inhibition, making them suitable for industrial applications in metal preservation (Belghiti et al., 2018).

Modulation of Glutamate Receptors

This compound has been researched for its ability to modulate glutamate receptors in the brain. Stäubli et al. (1994) investigated its effects on long-term potentiation in the hippocampus of rats, indicating potential applications in neuroscience and cognitive health (Stäubli et al., 1994).

Enhancement of AMPA Receptor Activity

Arai et al. (1994) explored the effects of 1-(1,3-Benzodioxol-5-ylcarbonyl)-piperidine on AMPA receptors in cultured hippocampal slices. Their findings suggest that this compound can enhance AMPA receptor-mediated inward currents, suggesting its utility in studies related to synaptic transmission and memory (Arai et al., 1994).

Anti-Fatigue Effects

The compound has been studied for its anti-fatigue effects. Wu et al. (2014) synthesized derivatives of this compound and tested their effects on swimming endurance in mice, finding that they enhanced forced swimming capacity. This suggests potential applications in physical performance and recovery from fatigue (Wu et al., 2014).

Insecticidal Properties

Siddiqui et al. (2004) identified that derivatives of 1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone exhibited insecticidal properties against larvae of Aedes aegypti, a mosquito species. This indicates its potential use in pest control (Siddiqui et al., 2004).

Central Nervous System Applications

Research by Ishihara et al. (1994) suggests that certain derivatives of this compound may act as central selective acetylcholinesterase inhibitors, implying potential therapeutic applications for cognitive impairments (Ishihara et al., 1994).

properties

CAS RN

30418-51-0

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)-1-propanone

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C15H19NO3/c17-13(6-9-16-7-2-1-3-8-16)12-4-5-14-15(10-12)19-11-18-14/h4-5,10H,1-3,6-9,11H2

InChI Key

DJXZMJWCDITTEO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC3=C(C=C2)OCO3

Other CAS RN

30418-51-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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